molecular formula C19H16BrN3O3S B12751024 Thiazolo(3,2-b)(1,2,4)-triazole, 6-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)- CAS No. 140405-71-6

Thiazolo(3,2-b)(1,2,4)-triazole, 6-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-

Cat. No.: B12751024
CAS No.: 140405-71-6
M. Wt: 446.3 g/mol
InChI Key: SLUQVEDMAFGEEA-UHFFFAOYSA-N
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Description

The compound 6-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (abbreviated here as 3i for clarity) is a fused heterocyclic molecule with the molecular formula C19H16BrN3O3S and a molecular weight of 429.32 g/mol . Structurally, it features:

  • A thiazolo[3,2-b][1,2,4]triazole core, a bicyclic system combining thiazole and triazole rings.
  • A 3,4,5-trimethoxyphenyl group at position 2, known for enhancing bioavailability and target binding in medicinal chemistry .

Synthetic routes for 3i involve condensation reactions of substituted phenyl precursors with thiol intermediates under basic conditions, as described in protocols for analogous thiazolotriazoles . Key spectral data (1H-NMR, IR, MS) confirm its structure, with characteristic signals for the bromophenyl (δ 7.65–7.99 ppm) and trimethoxyphenyl moieties .

Properties

CAS No.

140405-71-6

Molecular Formula

C19H16BrN3O3S

Molecular Weight

446.3 g/mol

IUPAC Name

6-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C19H16BrN3O3S/c1-24-15-8-12(9-16(25-2)17(15)26-3)18-21-19-23(22-18)14(10-27-19)11-4-6-13(20)7-5-11/h4-10H,1-3H3

InChI Key

SLUQVEDMAFGEEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=CSC3=N2)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo(3,2-b)(1,2,4)-triazole derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include cyclization reactions, condensation reactions, and substitution reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired product and the starting materials.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Chemical Reactions

Thiazolo(3,2-b)(1,2,4)-triazole derivatives can undergo various chemical reactions that enhance their utility in medicinal chemistry. These reactions include:

  • Nucleophilic Substitution : The thiazolo[3,2-b] triazol-7-ium salts exhibit significant interactions with nucleophiles, leading to the formation of poly-functional derivatives.

  • Reaction with Halogenated Hydrocarbons : In the presence of bases like potassium carbonate, new derivatives can be synthesized that may exhibit enhanced biological properties.

  • Cleavage Reactions : Reactions involving hydroxide ions have been shown to cleave thiazoline moieties and produce symmetric triazoles.

Reaction Conditions and Reagents

The synthesis and modification of thiazolo(3,2-b)(1,2,4)-triazole derivatives require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Common reagents used in these transformations include potassium carbonate for base-catalyzed reactions and sodium borohydride for reduction reactions.

Characterization Techniques

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to confirm the structure and purity of the synthesized compounds. Additionally, infrared spectroscopy (IR) provides insights into the functional groups present within the compound.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development.

Antibacterial and Antifungal Properties

Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives possess notable antibacterial and antifungal activities. For instance, studies have demonstrated the efficacy of these compounds against various microbial strains. The mechanism often involves interference with microbial cell wall synthesis or inhibition of essential enzymes .

Anticancer Activity

Thiazolo[3,2-b][1,2,4]triazole derivatives have shown promise in anticancer applications. They have been evaluated against different cancer cell lines, including breast cancer (MCF7) and others. The results indicate that these compounds can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases .

Synthesis and Characterization

The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives typically involves the condensation of mercapto-triazoles with α-halogenocarbonyls under acidic conditions. This method allows for the creation of various derivatives with different substituents that influence their biological activity .

Table 1: Summary of Synthesis Methods

MethodReactantsConditionsYield
Method AMercapto-triazole + α-halogenocarbonylReflux in ethanol with acidVaries
Method BThioether intermediatesCyclization with sulfuric acidVaries

Case Studies

Numerous studies have documented the synthesis and evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives:

Case Study 1: Antimicrobial Activity

A study synthesized several thiazolo[3,2-b][1,2,4]triazole derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant antimicrobial effects compared to standard antibiotics .

Case Study 2: Anticancer Evaluation

In another study focused on anticancer properties, thiazolo[3,2-b][1,2,4]triazole derivatives were tested against human breast adenocarcinoma cell lines. The compounds demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis through the activation of caspases .

Mechanism of Action

The mechanism of action of thiazolo(3,2-b)(1,2,4)-triazole derivatives involves interaction with specific molecular targets, such as enzymes, receptors, and DNA. These interactions can modulate various biological pathways, leading to the observed biological effects. The exact mechanism depends on the specific structure of the compound and its target.

Comparison with Similar Compounds

Pharmacological Comparison with Analogous Derivatives

Anticonvulsant Activity in MES and PTZ Models

3i was evaluated alongside derivatives bearing substituents like 4-fluorophenyl (3c ) and 4-propoxyphenyl (5b ) in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. Key findings are summarized below:

Compound Substituent (Position 6) MES ED50 (mg/kg) PTZ ED50 (mg/kg) PI (MES) PI (PTZ) Notes
3i 4-Bromophenyl 100* Not tested Partial protection (2/3 subjects)
3c 4-Fluorophenyl 49.1 1.9 Most selective for MES
5b 4-Propoxyphenyl 63.4 63.4 1.7 1.7 Dual MES/PTZ activity
Carbamazepine 11.2 15.8 <0.44 <0.44 Reference drug

Key Observations:

  • 3i showed partial protection (66.7% of subjects) at 100 mg/kg in MES but was inactive in PTZ . Its higher molecular weight (429.32 vs. 280.14 for 3c ) and bromine’s steric bulk may limit blood-brain barrier (BBB) penetration compared to smaller substituents like fluorine .
  • 3c exhibited superior MES selectivity (ED50 = 49.1 mg/kg, PI = 1.9), attributed to fluorine’s electronegativity enhancing target interactions .
  • 5b demonstrated balanced MES/PTZ efficacy (PI = 1.7 in both), likely due to the propoxy group’s lipophilicity (logP >3) improving BBB permeability .

Structural and Physicochemical Comparisons

Substituent Effects on Activity:
  • Electron-Withdrawing Groups (Br, F): Bromine in 3i may reduce potency compared to fluorine in 3c due to steric hindrance outweighing its moderate electron-withdrawing effects.
Molecular Weight and BBB Penetration:
  • Compounds with MW <400 g/mol (e.g., 3c : 280.14) generally exhibit better BBB penetration than 3i (429.32) .

Comparison with Anti-Infective and Anticancer Thiazolotriazoles

Anti-Infective Derivatives

Thiazolo[3,2-b][1,2,4]triazoles with furyl or thienyl substituents (e.g., 5-(furan-2-ylmethylene)-2-(3,4,5-trimethoxyphenyl)-) showed potent antitumor activity (IC50 <10 µM against HCT116 cells) with low toxicity to normal cells . In contrast, 3i’s bromophenyl group may favor anticonvulsant over anticancer activity due to distinct target preferences.

Anti-Tubercular and Antimicrobial Agents

Analogous compounds like 6-((4-phenylpiperazinyl)methyl)thiazolo[3,2-b][1,2,4]triazole demonstrated anti-tubercular activity (MIC = 1.56 µg/mL), highlighting the scaffold’s versatility .

Biological Activity

Thiazolo(3,2-b)(1,2,4)-triazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound 6-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl) represents a novel member of this class and exhibits promising pharmacological properties. This article synthesizes the current understanding of its biological activities based on various studies.

Chemical Structure and Synthesis

The molecular formula for 6-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-thiazolo(3,2-b)(1,2,4)-triazole is C19H16BrN3O3SC_{19}H_{16}BrN_3O_3S. The synthesis typically involves the condensation of mercapto-triazoles with α-halogenocarbonyls under acidic conditions. Various methods have been employed to optimize yield and purity, including refluxing with concentrated sulfuric acid or using phosphorous oxychloride for cyclization .

Biological Activity Overview

Thiazolo(3,2-b)(1,2,4)-triazole derivatives are known for their antibacterial , antifungal , anticancer , and anti-inflammatory properties. The following sections detail specific biological activities associated with the compound of interest.

Antibacterial Activity

Research has demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit moderate to good antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus. For instance, compounds with bromophenyl substitutions showed enhanced efficacy compared to their unsubstituted counterparts .

CompoundAntibacterial Activity (Zone of Inhibition in mm)
6-(4-bromophenyl)18-22 (depending on concentration)
Control (Norfloxacin)30

Antifungal Activity

The antifungal properties of this compound class have also been evaluated. Studies indicate that derivatives like 6-(4-bromophenyl) demonstrate significant activity against fungi such as Rhizoctonia solani and Pyricularia oryzae. The mechanism often involves disruption of fungal cell wall integrity .

CompoundAntifungal Activity (Zone of Inhibition in mm)
6-(4-bromophenyl)15-20
Control (Fluconazole)28

Anticancer Activity

The anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives has been highlighted in various studies. These compounds have been shown to inhibit tubulin polymerization effectively, a crucial mechanism in cancer cell proliferation. Notably, the presence of electron-withdrawing groups like bromine enhances cytotoxicity against multi-drug-resistant cancer cell lines .

Case Study:
A study evaluated the cytotoxic effects of several thiazolo[3,2-b][1,2,4]triazole derivatives on human cancer cell lines. The results indicated that compounds with bulky substituents exhibited higher cytotoxicity compared to those with smaller groups.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory effects of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2. Their efficacy is attributed to their ability to modulate signaling pathways involved in inflammation .

Q & A

Q. Basic Research Focus

  • NMR : 1H^1H NMR reveals methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 7.0–8.2 ppm). 13C^{13}C NMR distinguishes carbonyl (δ 160–170 ppm) and bromophenyl carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • IR : Stretching vibrations for C=N (1640–1680 cm1^{-1}) and C–S (690–740 cm1^{-1}) validate core structure .

How can computational methods streamline reaction design and mechanistic studies for this compound?

Q. Advanced Research Focus

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in synthesis .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMSO) .
  • Docking Studies : Prioritize derivatives for biological testing by modeling interactions with targets like tubulin (relevant to cytotoxicity) .

How do researchers address discrepancies in reported biological activities (e.g., cytotoxicity vs. antimicrobial effects)?

Advanced Research Focus
Contradictions arise from:

  • Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) .
  • Structural Modifications : Minor changes (e.g., methoxy vs. ethoxy groups) drastically alter activity profiles .
    Methodological Tip : Standardize assays using guidelines like OECD 423 and validate results across multiple labs.

What strategies improve yields in multi-step syntheses of analogous triazole derivatives?

Q. Advanced Research Focus

  • Intermediate Purification : Column chromatography or recrystallization (e.g., water-ethanol mixtures) removes byproducts early .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during functionalization .

How are structure-activity relationships (SARs) established for antimicrobial activity in this compound class?

Q. Advanced Research Focus

  • Substituent Screening : Test analogs with halogens (Br, Cl), methoxy, or nitro groups at the 4-bromophenyl position .
  • Bioisosteric Replacement : Replace thiazole with thiadiazole to assess impact on membrane permeability .
  • 3D-QSAR Models : Use CoMFA or CoMSIA to correlate electronic/steric features with MIC values .

What role do the 3,4,5-trimethoxyphenyl and 4-bromophenyl groups play in biological activity?

Q. Advanced Research Focus

  • Trimethoxyphenyl : Enhances tubulin binding (critical for anticancer activity) via hydrophobic and hydrogen-bonding interactions .
  • 4-Bromophenyl : Increases lipophilicity (logP ~3.5), improving blood-brain barrier penetration for CNS targets .
    Methodological Tip : Use Hammett constants (σ) to quantify electronic effects of substituents .

How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Green Solvents : Replace DMSO with cyclopentyl methyl ether (CPME) to simplify waste management .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

What are the best practices for data management and reproducibility in studies of this compound?

Q. Advanced Research Focus

  • Electronic Lab Notebooks (ELNs) : Track synthesis protocols, spectral data, and biological results systematically .
  • FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo .
  • Collaborative Platforms : Use platforms like SciFinder or Reaxys to cross-validate synthetic routes .

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